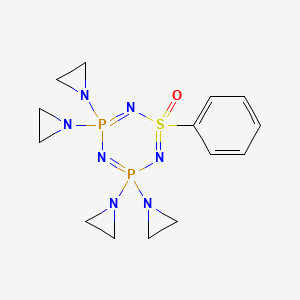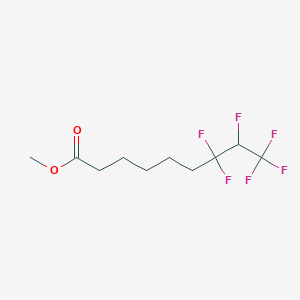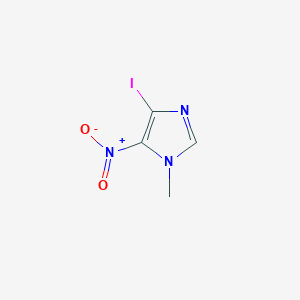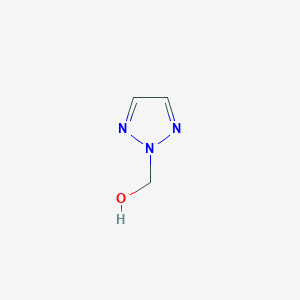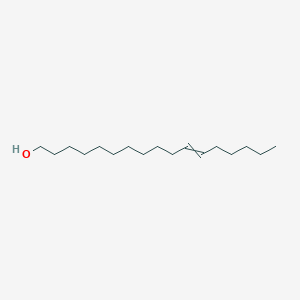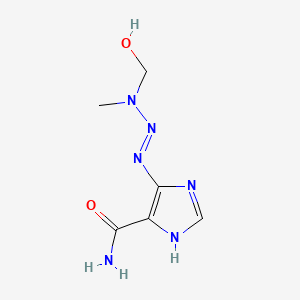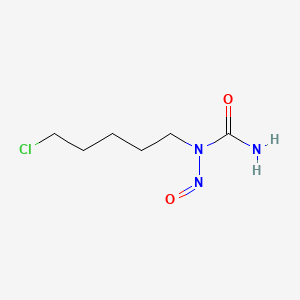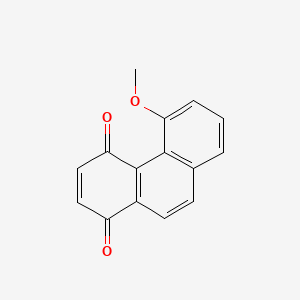
5-Methoxyphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological activities. The methoxy group at the 5-position and the dione groups at the 1 and 4 positions contribute to the unique chemical properties of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyphenanthrene-1,4-dione typically involves the bromination of phenanthrene followed by methoxylation. For instance, the phenanthrene bromide product mixture obtained from bromination of 9-bromophenanthrene can be converted to methoxy products using a copper(I) iodide-catalyzed methoxylation reaction . The resulting products are purified by chromatographic methods and analyzed using NMR spectroscopy.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydroxylated derivatives.
Applications De Recherche Scientifique
5-Methoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound without the methoxy and dione groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene backbone.
Menadione: A vitamin K derivative with similar redox properties.
Uniqueness
5-Methoxyphenanthrene-1,4-dione is unique due to the presence of both methoxy and dione groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
| 73453-72-2 | |
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-13-4-2-3-9-5-6-10-11(16)7-8-12(17)15(10)14(9)13/h2-8H,1H3 |
Clé InChI |
FJFVXQHSEKVVNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C3=C(C=C2)C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


